molecular formula C20H17NO2 B5710868 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide

3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide

Cat. No. B5710868
M. Wt: 303.4 g/mol
InChI Key: LDHGXSLOVABMIU-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential pharmacological applications. BFA belongs to the class of acrylamide derivatives and is known for its unique molecular structure.

Mechanism of Action

3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide exerts its pharmacological effects by inhibiting the activity of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. ARF is known to play a crucial role in the maintenance of Golgi apparatus function, and its inhibition by 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide leads to the disassembly of the Golgi apparatus. This disruption of Golgi apparatus function can result in the inhibition of protein secretion, cell migration, and cell signaling.
Biochemical and Physiological Effects
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of protein secretion, disruption of Golgi apparatus function, and inhibition of cell migration and signaling. 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has also been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide in lab experiments is its ability to selectively disrupt Golgi apparatus function, making it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, one of the major limitations of using 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide is its potential cytotoxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide. One potential direction is the development of 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide-based therapies for cancer treatment. 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is the investigation of the role of Golgi apparatus in various cellular processes using 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide as a tool. Additionally, the development of 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide analogs with improved pharmacological properties could lead to the development of more effective therapies.
Conclusion
In conclusion, 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide is a synthetic compound that has been extensively studied for its potential pharmacological applications. Its unique molecular structure and mechanism of action make it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, its potential cytotoxicity limits its use in certain experimental settings. Further research on 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide and its analogs could lead to the development of more effective therapies for various diseases.

Synthesis Methods

3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with 4-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. This reaction results in the formation of 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide, which can be purified through column chromatography. The purity of the final product can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been extensively studied for its potential pharmacological applications, including its role as a modulator of intracellular trafficking. 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a key regulator of vesicular trafficking, leading to the disruption of Golgi apparatus function. This mechanism of action has been utilized in various research studies to investigate the role of Golgi apparatus in various cellular processes such as protein secretion, cell migration, and cell signaling.

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-15-19-7-4-14-23-19)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-14H,15H2,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHGXSLOVABMIU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide

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